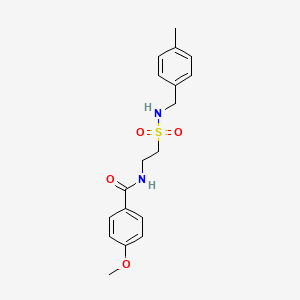

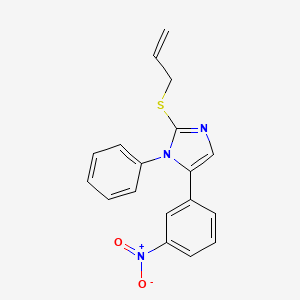

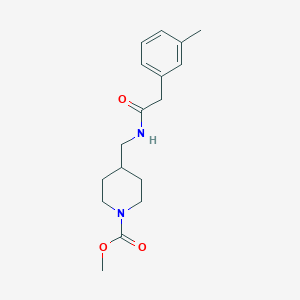

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(4-isopropylphenyl)acetamido)-5-phenylthiophene-2-carboxylate, also known as EITC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EITC belongs to the class of compounds known as thiol-reactive compounds, which have been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research has explored synthesis methods for related compounds, including the Gewald reaction for synthesizing aminothiophenes and thienopyrroles via one-pot processes involving ethyl cyanoacetate and elemental sulfur, highlighting versatile synthetic routes for thiophene derivatives (Yamazaki et al., 2013). Another study focused on the synthesis of dihydrothiophene ureidoformamides at room temperature using diisopropyl ethyl ammonium acetate, demonstrating an environmentally friendly and sustainable approach (Jadhav et al., 2020).

Crystal and Molecular Structure

Investigations into the crystal and molecular structures of similar compounds have been performed to understand their configuration and potential biological interactions, such as the study on "Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate" which was characterized by IR, NMR, MS, and single-crystal X-ray diffraction (Liang Xiao-lon, 2015).

Molecular Docking and Biological Activity

- Anticancer Activity: The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis through molecular docking targeting the VEGFr receptor suggest potential anticancer applications. This approach highlights the role of synthetic chemistry in developing therapeutic agents (Sharma et al., 2018).

Application in Material Science

- Polymer Photodetectors: Research incorporating ethylenedioxythiophene derivatives into conjugated polymers for photodetectors indicates the importance of molecular engineering in enhancing the sensitivity and performance of semiconductor devices (Zhang et al., 2015).

Multi-Component Synthesis

- Diverse Synthesis Approaches: Studies like the rapid construction of substituted dihydrothiophene ureidoformamides showcase the power of multi-component synthesis in creating highly diversified compounds at room temperature, further emphasizing the role of green chemistry in modern synthetic methodologies (Jadhav et al., 2020).

properties

IUPAC Name |

ethyl 5-phenyl-3-[[2-(4-propan-2-ylphenyl)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3S/c1-4-28-24(27)23-20(15-21(29-23)19-8-6-5-7-9-19)25-22(26)14-17-10-12-18(13-11-17)16(2)3/h5-13,15-16H,4,14H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFUQCQJTJLIPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)